molecular formula C2H6N6S B12598791 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- CAS No. 880358-77-0

1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino-

Cat. No.: B12598791
CAS No.: 880358-77-0
M. Wt: 146.18 g/mol
InChI Key: ZBMANOGCKOERMB-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of thiol and hydrazino groups in this compound makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of tin(II) chloride in concentrated hydrochloric acid . Another approach includes the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can lead to the formation of complex three-dimensional networks, contributing to the compound’s stability and biological activity . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is unique due to the presence of both thiol and hydrazino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs.

Properties

CAS No.

880358-77-0

Molecular Formula

C2H6N6S

Molecular Weight

146.18 g/mol

IUPAC Name

1-hydrazinyl-5-iminotriazolidine-4-thione

InChI

InChI=1S/C2H6N6S/c3-1-2(9)5-7-8(1)6-4/h3,6-7H,4H2,(H,5,9)

InChI Key

ZBMANOGCKOERMB-UHFFFAOYSA-N

Canonical SMILES

C1(=N)C(=S)NNN1NN

Origin of Product

United States

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